molecular formula C18H19NO4S B2364580 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone CAS No. 1797690-20-0

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone

Cat. No.: B2364580
CAS No.: 1797690-20-0
M. Wt: 345.41
InChI Key: YFUMWWLDJACQLE-UHFFFAOYSA-N
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Description

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone is a synthetic organic molecule It features a complex structure with a sulfonyl group, an azetidine ring, and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methanone Moiety: The methanone group is incorporated through acylation reactions, typically using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Polymer Science: May be used in the synthesis of specialized polymers.

    Chemical Sensors: Potential application in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and methanone groups are key functional moieties that contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(p-tolyl)methanone
  • (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(o-tolyl)methanone

Uniqueness

The unique combination of the sulfonyl group, azetidine ring, and methanone moiety in (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone distinguishes it from similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-4-3-5-14(10-13)18(20)19-11-17(12-19)24(21,22)16-8-6-15(23-2)7-9-16/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUMWWLDJACQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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